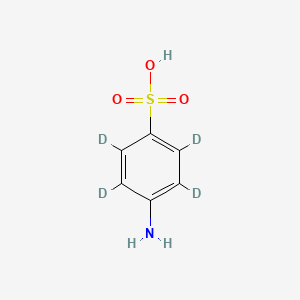

Sulfanilic Acid-d4

Overview

Description

Sulfanilic Acid-d4 is a deuterium-labeled chemical compound. It is an off-white solid and a common building block in organic chemistry . It is a zwitterion, which explains its high melting point .

Synthesis Analysis

Sulfanilic acid can be produced by sulfonation of aniline with concentrated sulfuric acid . This process proceeds via phenylsulfamic acid, a zwitterion with a N-S bond . In a study, the self-assembling behavior of sulfanilic acid was explored by reacting it with two hydrophobic amino acids, valine and alanine, using the linear polypeptide synthesis protocol .Molecular Structure Analysis

The molecular formula of Sulfanilic Acid-d4 is C6H3D4NO3S . A study revealed that the interactions between the layers and intercalated ions of the complex were mainly induced by hydrogen bonds .Chemical Reactions Analysis

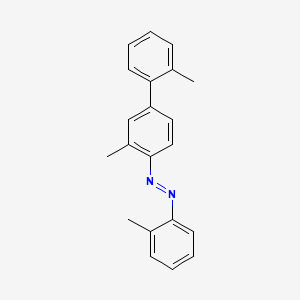

Sulfanilic acid is known to readily form diazo compounds, which are used to make dyes and sulfa drugs . It is also used for the quantitative analysis of nitrate and nitrite ions by diazonium coupling reaction .Physical And Chemical Properties Analysis

Sulfanilic acid is an off-white solid with a high melting point due to its zwitterionic nature . It has a density of 1.485 and is soluble in water .Scientific Research Applications

Electronic and Vibrational Properties Analysis

Sulfanilic Acid-d4 is used in the exploration of electronic and vibrational properties through periodic and non-periodic Density Functional Theory (DFT) approaches . The electronic, discrete water solvation, and vibrational properties of zwitterionic sulfanilic acid were thoroughly investigated . The spectral analysis is not limited only to the interpretation of both the NH/CH stretching and fingerprint regions but also extended to the 1800–2600 cm −1 region, which is characterized by a strong anharmonic effect .

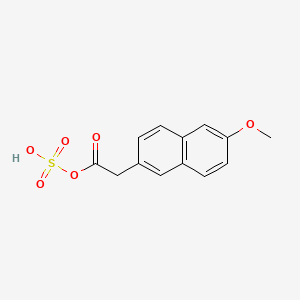

Catalyst in Synthesis of 1-Amidoalkyl-2-Naphthols

Sulfanilic Acid-d4 has been identified as a versatile and efficient catalyst among various organoacids screened for the synthesis of 1-amidoalkyl-2-naphthols under solvent-free condition . The corresponding products were obtained in good to excellent yield (84–94 %) under solvent-free condition .

Production of Biologically Active Compounds

1-Amidoalkyl-2-naphthols synthesized using Sulfanilic Acid-d4 can be converted to biologically active 1-aminoalkyl-2-naphthols derivatives by an amide hydrolysis reaction exhibiting depressor and bradycardic activities in humans .

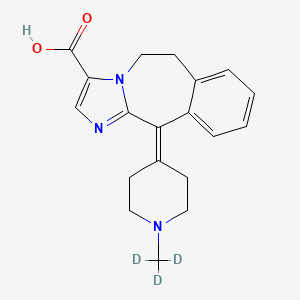

Production of 1,3-Oxazine Derivatives

1-Amidoalkyl-2-naphthols can also be converted to 1,3-oxazine derivatives which have widespread areas of useful biological activities like antibiotic , antitumor , antipsychotic , antimalarial , antianginal , antihypertensive , and antibacterial .

Production of Potent Drugs

The 1,3-oxazine nucleus has attracted considerable interest because it is a good synthon for the production of potent drugs including nucleoside antibiotics and HIV protease inhibitors, such as ritonavir and lipinavir .

Applications in Non-Linear Optics (NLO)

Sulfanilic Acid-d4 crystal has been very well established as an excellent material for the applications such as photonic, electro-optical and harmonic generation in non-linear optics (NLO) . It is a prominent NLO material .

Mechanism of Action

Target of Action

Sulfanilic Acid-d4, also known as p-aminobenzenesulfonic acid, primarily targets the synthesis of 1-amidoalkyl-2-naphthols . It acts as a versatile catalyst in the synthesis of these compounds, which have been shown to exhibit various biological activities .

Mode of Action

The compound interacts with its targets through a one-pot three-component condensation reaction of β-naphthol with various aromatic aldehydes and amides . This interaction results in the synthesis of 1-amidoalkyl-2-naphthols, which can be further converted to biologically active 1-aminoalkyl-2-naphthols derivatives .

Biochemical Pathways

The biochemical pathways affected by Sulfanilic Acid-d4 involve the conversion of 1-amidoalkyl-2-naphthols to biologically active 1-aminoalkyl-2-naphthols derivatives . These derivatives exhibit depressor and bradycardic activities in humans . Additionally, 1-amidoalkyl-2-naphthols can also be converted to 1, 3-oxazine derivatives, which have widespread areas of useful biological activities .

Pharmacokinetics

The electronic, discrete water solvation, and vibrational properties of zwitterionic sulfanilic acid have been thoroughly investigated . These properties could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The result of Sulfanilic Acid-d4’s action is the synthesis of 1-amidoalkyl-2-naphthols, which can be further converted to biologically active compounds . These compounds have various biological activities, including depressor and bradycardic activities in humans . They can also be converted to 1, 3-oxazine derivatives, which have antibiotic, antitumor, antipsychotic, antimalarial, antianginal, antihypertensive, and antibacterial activities .

Action Environment

The action of Sulfanilic Acid-d4 can be influenced by environmental factors. For instance, the compound has been shown to be an effective catalyst under solvent-free conditions . Additionally, the compound’s zwitterionic structure could potentially influence its action, efficacy, and stability in different environments .

Safety and Hazards

Future Directions

Sulfanilic Acid-d4 finds extensive applications in scientific research. Its versatility allows for investigations in diverse fields like pharmaceuticals, environmental analysis, and organic synthesis. It is also identified as a promising organic compound possessing nonlinear optical (NLO) property, making it a good candidate for optoelectronics .

properties

IUPAC Name |

4-amino-2,3,5,6-tetradeuteriobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H,8,9,10)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBSAKJJOYLTQU-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673713 | |

| Record name | 4-Amino(~2~H_4_)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1235219-21-2 | |

| Record name | 4-Amino(~2~H_4_)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

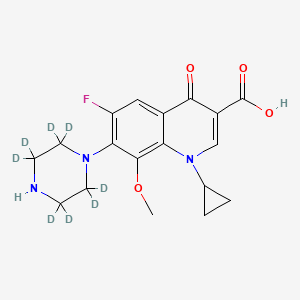

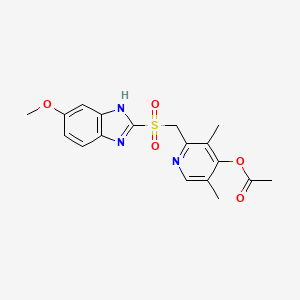

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene](/img/structure/B587832.png)

![2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid](/img/structure/B587835.png)